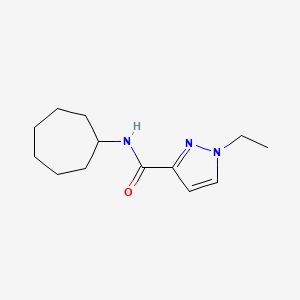![molecular formula C20H32ClNO3 B5290153 ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5290153.png)
ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of Ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride is not fully understood. However, it has been suggested that it may act by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and antinociceptive effects. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One advantage of using Ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a range of therapeutic effects, making it a versatile compound for studying various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of Ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with neurotransmitters such as GABA and glutamate. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which could facilitate its use in both laboratory and clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anticonvulsant, antinociceptive, and antidepressant effects make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成方法
Ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride is synthesized through a multistep process. The first step involves the reaction of 3-isopropylphenol with 3-chloropropyl chloride to form 3-(3-isopropylphenoxy)propyl chloride. The second step involves the reaction of 3-(3-isopropylphenoxy)propyl chloride with piperidine to form 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylic acid. The final step involves the esterification of 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylic acid with ethanol, followed by the addition of hydrochloric acid to obtain this compound.
科学研究应用
Ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain.
属性
IUPAC Name |
ethyl 1-[3-(3-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-4-23-20(22)17-9-12-21(13-10-17)11-6-14-24-19-8-5-7-18(15-19)16(2)3;/h5,7-8,15-17H,4,6,9-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSRXRBMXFFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC(=C2)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290073.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B5290087.png)
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-methoxyphenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290096.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5290102.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5290107.png)
![N-(4-fluorophenyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]-3-piperidinamine](/img/structure/B5290117.png)

![2-methoxy-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5290126.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290133.png)


![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5290167.png)
![2-[3-(4-fluorophenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5290170.png)

